Tert-butyl 3-amino-4-chlorobenzylcarbamate
Overview
Description
Tert-butyl 3-amino-4-chlorobenzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-chlorobenzylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-4-chlorobenzylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be summarized as follows:
tert-Butyl chloroformate+3-amino-4-chlorobenzylamine→tert-butyl 3-amino-4-chlorobenzylcarbamate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Hydrolysis: 3-amino-4-chlorobenzylamine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3-amino-4-chlorobenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-chlorobenzylcarbamate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, it can serve as a prodrug, releasing the active compound upon metabolic activation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate
- tert-Butylamine
- tert-Butyl chloroformate
Uniqueness
Tert-butyl 3-amino-4-chlorobenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the amino and chlorobenzyl groups offer sites for further chemical modification.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-4-chlorophenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKVSHAOLWGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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